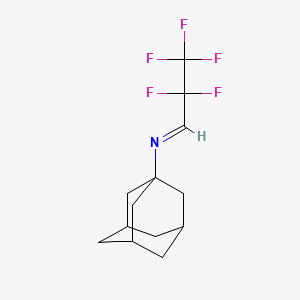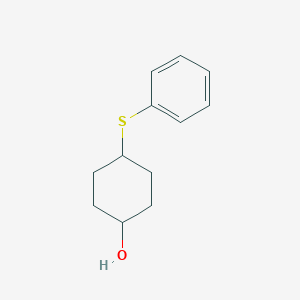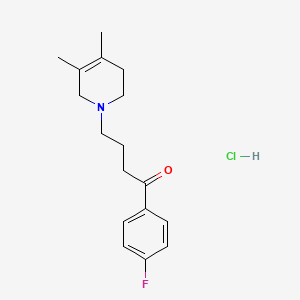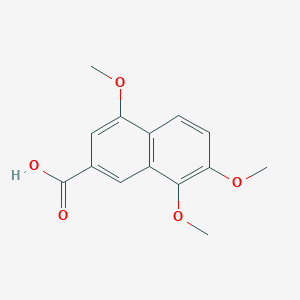![molecular formula C9H19NO3 B14690981 [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate CAS No. 25462-15-1](/img/structure/B14690981.png)
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in various applications, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
2-(hydroxymethyl)-2-methylpentanol+methyl isocyanate→[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reactants, controlled temperature, and pressure to maximize yield and minimize by-products. The industrial production methods are designed to be efficient and cost-effective, ensuring the availability of the compound for various applications.
化学反応の分析
Types of Reactions
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates and other functionalized compounds.
科学的研究の応用
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic applications, such as in the development of drugs for treating various diseases.
Industry: Used in the production of pesticides, herbicides, and other agrochemicals due to its effectiveness in controlling pests and weeds.
作用機序
The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of certain enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors, which can affect various physiological processes.
類似化合物との比較
Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A highly toxic carbamate pesticide.
Methomyl: A carbamate insecticide with similar properties.
Uniqueness
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and activities compared to other carbamates. Its hydroxymethyl and methylpentyl groups contribute to its unique reactivity and biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
25462-15-1 |
|---|---|
分子式 |
C9H19NO3 |
分子量 |
189.25 g/mol |
IUPAC名 |
[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate |
InChI |
InChI=1S/C9H19NO3/c1-4-5-9(2,6-11)7-13-8(12)10-3/h11H,4-7H2,1-3H3,(H,10,12) |
InChIキー |
DWUYPQXIQUZWSE-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(CO)COC(=O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


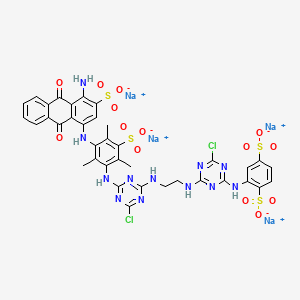

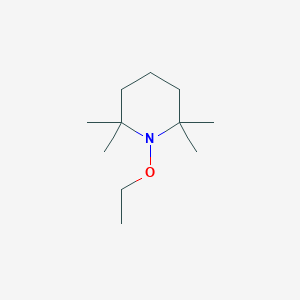
![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)
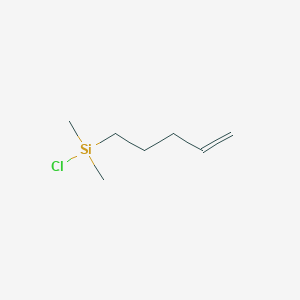
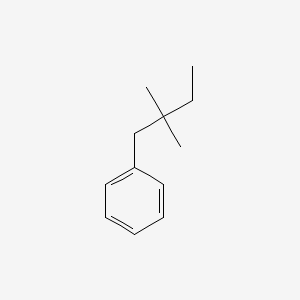
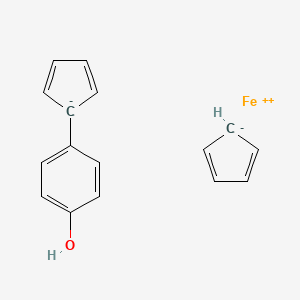
![Dimethyl 4,4'-[butane-1,4-diylbis(oxy)]dibenzoate](/img/structure/B14690947.png)
